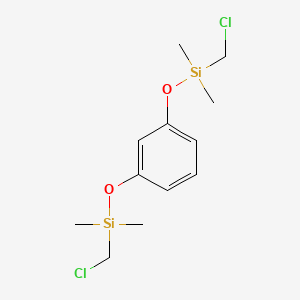

1,3-Bis(chloromethyldimethylsiloxy)benzene

Description

1,3-Bis(chloromethyldimethylsiloxy)benzene (CAS No. 203785-58-4) is an organosilicon compound with the molecular formula C₁₂H₂₀Cl₂O₂Si₂ and a molecular weight of 355.42 g/mol. Structurally, it consists of a benzene ring substituted at the 1,3-positions with chloromethyldimethylsiloxy groups (–O–Si(CH₃)₂–CH₂Cl). These functional groups confer unique reactivity, making the compound valuable in polymer chemistry, cross-linking applications, and as a precursor in silicone-based materials .

The presence of both silicon and chlorine atoms enhances its utility in hydrolysis-condensation reactions, where it can act as a bifunctional monomer.

Properties

IUPAC Name |

chloromethyl-[3-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-6-5-7-12(8-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQWZASYSJFRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)OC1=CC(=CC=C1)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373494 | |

| Record name | 1,3-Bis(chloromethyldimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203785-58-4 | |

| Record name | 1,3-Bis(chloromethyldimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(chloromethyldimethylsiloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with chloromethyl dimethylchlorosilane. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloromethyl and siloxy groups .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(chloromethyldimethylsiloxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The siloxy groups can be hydrolyzed to form silanols.

Condensation: The compound can participate in condensation reactions to form siloxane linkages.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Water or aqueous acid can be used to hydrolyze the siloxy groups.

Condensation: Catalysts such as acids or bases can facilitate the formation of siloxane linkages.

Major Products Formed

Nucleophilic substitution: Substituted benzene derivatives with various functional groups.

Hydrolysis: Silanols and benzene derivatives.

Condensation: Polysiloxanes and siloxane-linked benzene derivatives.

Scientific Research Applications

1,3-Bis(chloromethyldimethylsiloxy)benzene has several scientific research applications, including:

Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

Materials Science: The compound is utilized in the preparation of siloxane-based polymers and materials with unique properties.

Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.

Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyldimethylsiloxy)benzene involves its reactivity with nucleophiles and its ability to form siloxane linkagesThe siloxy groups can undergo hydrolysis and condensation reactions, leading to the formation of silanols and siloxane linkages, respectively .

Comparison with Similar Compounds

Key Observations :

- Silicon vs. Carbon Backbones : The target compound and 1,3-Bis(triphenylsilyl)benzene incorporate silicon, enhancing thermal stability and enabling siloxane bond formation. In contrast, compounds like 1,4-Bis(3-chloropropoxy)benzene rely on carbon-based linkages, which are more flexible but less resistant to high temperatures.

- Halogen Presence: The chloromethyl groups in the target compound and 1,4-Bis(3-chloropropoxy)benzene introduce electrophilic reactivity, facilitating nucleophilic substitution. Non-halogenated analogs (e.g., 1,3-Bis(methoxymethyl)benzene ) lack this trait, limiting their use in cross-linking.

Biological Activity

1,3-Bis(chloromethyldimethylsiloxy)benzene is a siloxane compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Structure and Composition

- Molecular Formula:

- Molecular Weight: 303.36 g/mol

-

Chemical Structure:

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Approximately 200 °C |

| Solubility in Water | Low |

This compound exhibits biological activity through various mechanisms:

- Cell Membrane Interaction: The compound can integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Modulation: It may interact with specific enzymes, inhibiting or enhancing their activity, which can affect metabolic pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of siloxane compounds, including this compound. The findings suggested significant inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.

- Tested Strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

In vitro cytotoxicity assays demonstrated that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Normal fibroblasts

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

Toxicological Profile

Toxicological assessments indicate that while this compound shows promising biological activities, it also possesses potential toxicity at higher concentrations. Studies have reported adverse effects on liver and kidney functions in animal models.

Key Toxicological Findings

- LD50 (Oral): Approximately 200 mg/kg in rats.

- Effects Observed:

- Hepatotoxicity

- Nephrotoxicity

- Reproductive toxicity at high doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.